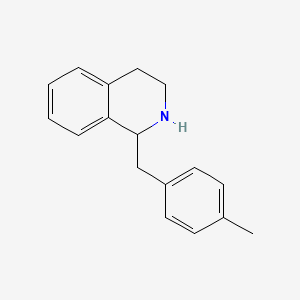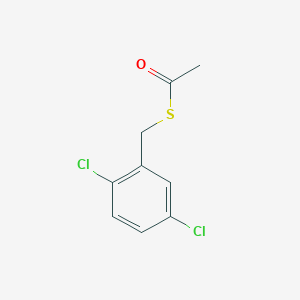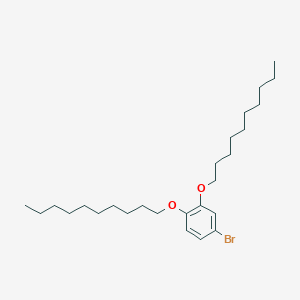
N-((2S,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(o-tolyloxy)tetrahydro-2H-pyran-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylphenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a biochemical compound primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is a derivative of glucose and is involved in various biochemical processes related to carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylphenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside typically involves the glycosylation of 2-methylphenyl with 2-acetamido-2-deoxy-beta-D-glucopyranoside. The reaction conditions often include the use of a suitable solvent such as methanol or ethanol, and a catalyst like trifluoromethanesulfonic acid to facilitate the glycosylation reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation processes using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as crystallization or chromatography .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the hydroxyl groups are oxidized to form carbonyl compounds.
Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carbonyl derivatives.
Reduction: Regeneration of hydroxyl groups.
Substitution: Formation of substituted glucopyranoside derivatives.
Applications De Recherche Scientifique
2-Methylphenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is widely used in scientific research, particularly in the field of glycobiology. It is used to study the structure and function of glycans, which are essential components of many biological processes. The compound is also used in the development of glycan-based therapeutics and diagnostics. In addition, it has applications in biomedicine and biotechnology, where it is used to investigate protein-glycan interactions and the role of glycans in disease mechanisms .
Mécanisme D'action
The mechanism of action of 2-Methylphenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside involves its interaction with glycan-binding proteins. These interactions can modulate various biological processes, including cell signaling, immune response, and pathogen recognition. The compound can also inhibit or enhance the activity of enzymes involved in glycan synthesis and degradation, thereby affecting glycan metabolism .
Comparaison Avec Des Composés Similaires
- Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
- 4-Methylumbelliferyl-2-acetamido-2-deoxy-beta-D-glucopyranoside
- 2-(4-Methoxyphenyl)Ethyl-2-Acetamido-2-Deoxy-beta-D-Pyranoside
Comparison: 2-Methylphenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is unique due to its specific methylphenyl group, which can influence its binding affinity and specificity towards glycan-binding proteins. This makes it particularly useful in studies where precise modulation of glycan interactions is required. Other similar compounds may have different substituents, which can alter their biochemical properties and applications .
Propriétés
Formule moléculaire |
C15H21NO6 |
|---|---|
Poids moléculaire |
311.33 g/mol |
Nom IUPAC |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2-methylphenoxy)oxan-3-yl]acetamide |
InChI |
InChI=1S/C15H21NO6/c1-8-5-3-4-6-10(8)21-15-12(16-9(2)18)14(20)13(19)11(7-17)22-15/h3-6,11-15,17,19-20H,7H2,1-2H3,(H,16,18) |
Clé InChI |
FIERZJTVSJNKHH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OC2C(C(C(C(O2)CO)O)O)NC(=O)C |
Solubilité |
>46.7 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5-Dimethyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14124874.png)
![N-[2-(5-Methyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B14124881.png)

![ethyl 4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B14124890.png)

![3-[(4-Tert-butylphenyl)amino]benzamide](/img/structure/B14124897.png)


![4-Iodothieno[2,3-d]pyrimidine](/img/structure/B14124922.png)
![4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]-N-(2-pyrrolidin-1-ylethyl)benzamide](/img/structure/B14124929.png)
![1-(3-fluoro-4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124935.png)


![[{2-[4-(4-Acetylphenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B14124951.png)
